2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13828121
Molecular Formula: C18H23BO4
Molecular Weight: 314.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23BO4 |
|---|---|
| Molecular Weight | 314.2 g/mol |
| IUPAC Name | 2-(4,8-dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)12-10-14-13(16(11-12)21-6)8-7-9-15(14)20-5/h7-11H,1-6H3 |
| Standard InChI Key | LTSDILWATVQYCT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3OC)C(=C2)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3OC)C(=C2)OC |
Introduction
The compound 2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds between unsaturated organic compounds. Despite the lack of specific literature directly referencing this compound, its structure and properties can be inferred from related boronic esters and naphthalene derivatives.
Synthesis
The synthesis of 2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several steps:
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Preparation of 4,8-Dimethoxynaphthalene: This can be achieved by methylation of 1,5-dihydroxynaphthalene using iodomethane and potassium carbonate in acetonitrile .
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Borylation: The resulting dimethoxynaphthalene is then subjected to borylation using a borane source (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst.
Applications
Boronic esters like 2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are versatile intermediates in organic synthesis. They are used in cross-coupling reactions to form complex molecules, which are valuable in pharmaceuticals, materials science, and other fields.
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